molecular formula C16H12N4O2 B15208091 4-nitro-N-[(E)-quinolin-4-ylmethylideneamino]aniline CAS No. 94205-93-3

4-nitro-N-[(E)-quinolin-4-ylmethylideneamino]aniline

Cat. No.: B15208091
CAS No.: 94205-93-3
M. Wt: 292.29 g/mol
InChI Key: WEEVFEOJPTVWDC-WOJGMQOQSA-N
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Description

4-Nitro-N-[(E)-quinolin-4-ylmethylideneamino]aniline is a complex organic compound characterized by its nitro group and quinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-N-[(E)-quinolin-4-ylmethylideneamino]aniline typically involves the reaction of 4-nitroaniline with quinoline derivatives under specific conditions. The reaction can be carried out using a variety of reagents, such as acetic anhydride, and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis systems are employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-N-[(E)-quinolin-4-ylmethylideneamino]aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of nitroso compounds and nitro derivatives.

  • Reduction: Production of amino derivatives and hydroxylamines.

  • Substitution: Generation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4-nitro-N-[(E)-quinolin-4-ylmethylideneamino]aniline is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological studies, particularly in the development of antimicrobial agents. Its ability to interact with microbial cell membranes makes it a candidate for new antibiotic formulations.

Medicine: Research has indicated that derivatives of this compound may have therapeutic properties, including anti-inflammatory and anticancer activities. Ongoing studies aim to explore its potential as a drug candidate.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 4-nitro-N-[(E)-quinolin-4-ylmethylideneamino]aniline exerts its effects involves interactions with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, influencing its ability to bind to enzymes and receptors. The quinoline moiety contributes to its stability and reactivity, enhancing its overall effectiveness.

Comparison with Similar Compounds

  • 4-Nitroaniline: Similar in structure but lacks the quinoline group.

  • Quinoline derivatives: Various quinoline-based compounds with different substituents.

  • Aniline derivatives: Compounds with different functional groups attached to the aniline ring.

Uniqueness: 4-Nitro-N-[(E)-quinolin-4-ylmethylideneamino]aniline stands out due to its combination of nitro and quinoline groups, which confer unique chemical and biological properties. This combination allows for a wide range of applications and makes it distinct from other similar compounds.

Properties

CAS No.

94205-93-3

Molecular Formula

C16H12N4O2

Molecular Weight

292.29 g/mol

IUPAC Name

4-nitro-N-[(E)-quinolin-4-ylmethylideneamino]aniline

InChI

InChI=1S/C16H12N4O2/c21-20(22)14-7-5-13(6-8-14)19-18-11-12-9-10-17-16-4-2-1-3-15(12)16/h1-11,19H/b18-11+

InChI Key

WEEVFEOJPTVWDC-WOJGMQOQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=N2)/C=N/NC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=NNC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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